molecular formula C5H8N4O3 B14462600 Glycoluril-formaldehyde CAS No. 36833-16-6

Glycoluril-formaldehyde

Cat. No.: B14462600
CAS No.: 36833-16-6
M. Wt: 172.14 g/mol
InChI Key: NGFUWANGZFFYHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycoluril-formaldehyde typically involves the condensation of glycoluril with formaldehyde under acidic conditions. The reaction is usually carried out at elevated temperatures, around 95°C, using catalysts such as hydrochloric acid or phosphoric acid . The process can be completed in less than 25 minutes with high yields, making it efficient for industrial production .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be environmentally friendly, with minimal waste generation and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Glycoluril-formaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include:

    Tetramethylol glycoluril: Formed by the reaction with excess formaldehyde.

    Tetraacetylglycoluril: Formed by the reaction with acetic anhydride.

    Dinitroglycoluril and tetranitroglycoluril: Formed by the reaction with nitrating acids.

Mechanism of Action

The mechanism of action of glycoluril-formaldehyde involves the formation of stable host-guest complexes with various molecules. The compound’s unique structure allows it to encapsulate guest molecules, protecting them from degradation and facilitating their targeted delivery. The molecular targets and pathways involved in its action include hydrogen bonding, π–π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Glycoluril-formaldehyde is unique compared to other similar compounds due to its high stability and versatility. Similar compounds include:

Properties

CAS No.

36833-16-6

Molecular Formula

C5H8N4O3

Molecular Weight

172.14 g/mol

IUPAC Name

1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione;formaldehyde

InChI

InChI=1S/C4H6N4O2.CH2O/c9-3-5-1-2(7-3)8-4(10)6-1;1-2/h1-2H,(H2,5,7,9)(H2,6,8,10);1H2

InChI Key

NGFUWANGZFFYHK-UHFFFAOYSA-N

Canonical SMILES

C=O.C12C(NC(=O)N1)NC(=O)N2

Related CAS

36833-16-6
68036-98-6

Origin of Product

United States

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